Nepidermin - 62253-63-8

Nepidermin

Catalog Number: EVT-3166391
CAS Number: 62253-63-8
Molecular Formula: C270H401N73O83S7
Molecular Weight: 6222 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

rHuEGF is a recombinant human epidermal growth factor that promotes cell growth . It is a 6045-Da peptide produced in Escherichia coli, consisting of a single non-glycosylated polypeptide chain containing 53 amino acids . It is used for various purposes, including as an anti-aging compound in cosmetics .


Synthesis Analysis

rHuEGF is produced in Escherichia coli and purified via sequential chromatography . The protein is eluted in acetonitrile and then lyophilized under aseptic conditions . The optimal concentration should be determined for each specific application .


Molecular Structure Analysis

The molecular weight of rHuEGF is approximately 6.2 kDa . It is a single non-glycosylated polypeptide chain containing 53 amino acids .


Chemical Reactions Analysis

rHuEGF has been shown to have a biological activity ED50 <0.400 ng/mL, determined by the dose-dependent proliferation of mouse BALB/3T3 cells . It is also noted that rhEGF can be determined in pharmaceutical products using a novel HPLC method with electrochemical detection .


Physical And Chemical Properties Analysis

rHuEGF is a sterile filtered white lyophilized (freeze-dried) powder . It is lyophilized from a 0.2 µm filtered concentrated solution in PBS, pH 7.4 . The endotoxin level is less than 1 EU/µg of rHuEGF as determined by the LAL method .

Classification
  • Chemical Class: Growth factors
  • Drug Type: Agonist of the epidermal growth factor receptor (EGFR)
  • CAS Number: 62253-63-8
  • Molecular Formula: C270H401N73O83S7
  • Molar Mass: 6222.03 g/mol .
Synthesis Analysis

Nepidermin is synthesized using recombinant DNA technology. The process involves inserting the gene encoding the 53-amino acid sequence of human EGF into yeast or bacterial expression systems, such as Saccharomyces cerevisiae or Escherichia coli. The production process can be summarized as follows:

  1. Gene Cloning: The EGF gene is cloned into a suitable vector.
  2. Transformation: The vector is introduced into yeast or bacteria, which then express the EGF protein.
  3. Cultivation: The microorganisms are cultured under conditions that promote protein expression.
  4. Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography.

The method used can influence the potency and biological activity of the resulting nepidermin product. For instance, while E. coli systems are commonly used, products from yeast systems like S. cerevisiae may yield higher bioactivity due to post-translational modifications .

Molecular Structure Analysis

Nepidermin's molecular structure consists of a polypeptide chain that mimics human EGF. It contains 53 amino acids and exhibits a specific three-dimensional conformation critical for its biological activity. The structure can be represented as follows:

  • Amino Acid Sequence: The sequence includes various residues that contribute to its interaction with the EGFR.
  • Disulfide Bonds: These bonds stabilize the structure, which is essential for its function as an agonist.

The detailed molecular structure can be visualized using computational modeling tools, which highlight key functional groups and their spatial arrangements .

Chemical Reactions Analysis

Nepidermin primarily engages in biochemical interactions with the epidermal growth factor receptor (EGFR). When administered, it binds to EGFR on target cells, triggering a cascade of intracellular signaling pathways that promote cell proliferation and migration—key processes in wound healing.

Key reactions include:

  • Binding Reaction: Nepidermin binds to EGFR, leading to receptor dimerization.
  • Signal Transduction: This initiates downstream signaling pathways such as the Ras-Raf-MEK-ERK pathway, which ultimately results in cellular responses including proliferation and differentiation .
Mechanism of Action

The mechanism of action of nepidermin involves several steps:

  1. Receptor Binding: Nepidermin binds to EGFR with high affinity.
  2. Dimerization: This binding induces dimerization of EGFR molecules.
  3. Activation of Kinase Activity: Dimerization activates the intrinsic kinase activity of EGFR.
  4. Phosphorylation Cascade: Activated EGFR phosphorylates tyrosine residues on itself and downstream signaling proteins.
  5. Cellular Responses: These signals lead to increased cell division, migration, and survival—critical processes for effective wound healing.

Studies indicate that nepidermin's action closely resembles that of natural EGF, making it effective in enhancing tissue repair processes .

Physical and Chemical Properties Analysis

Nepidermin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and physiological saline.
  • Stability: Stability is influenced by pH and temperature; optimal storage conditions are required to maintain efficacy.
  • Bioactivity: Its biological activity is often measured in international units rather than mass due to variations in potency among different expression systems .
Applications

Nepidermin has several significant applications in clinical settings:

  • Wound Healing: Primarily used for diabetic foot ulcers and chronic wounds due to its ability to stimulate cell proliferation and migration.
  • Dermatological Treatments: Investigated for use in treating conditions like alopecia (hair loss) and other skin disorders.
  • Research Applications: Utilized in studies focusing on cellular signaling pathways related to growth factors and their roles in cancer biology.
Molecular Mechanisms of Nepidermin-Mediated Cellular Modulation

EGFR Activation Dynamics in Epithelial Regeneration

Nepidermin (recombinant human epidermal growth factor, rhEGF) functions as a potent agonist of the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor critical for epithelial tissue repair. Upon intralesional or topical administration, Nepidermin binds specifically to the extracellular domain of EGFR, inducing receptor dimerization and autophosphorylation of key tyrosine residues (Y1068, Y1086, Y1173) within its intracellular domain [2] [7]. This conformational shift activates the receptor's intrinsic kinase activity, initiating downstream signaling cascades essential for wound healing.

The ligand-receptor binding kinetics demonstrate high affinity (Kd ≈ 0.1-1 nM), enabling sustained activation even at low physiological concentrations [7]. EGFR activation triggers three primary regenerative processes in epithelial cells:

  • Cellular Proliferation: Phosphorylated EGFR recruits adaptor proteins (Grb2, SOS) that activate Ras GTPase, initiating the MAPK/ERK pathway to drive G1/S phase transition [2].
  • Keratinocyte Migration: EGFR phosphorylation induces cytoskeletal reorganization via Rho GTPases, facilitating epithelial sheet movement over wound beds [5].
  • Angiogenesis Stimulation: EGFR transactivation upregulates vascular endothelial growth factor (VEGF) synthesis, promoting endothelial cell recruitment and neovascularization [3].

Table 1: EGFR Activation Events Induced by Nepidermin

Event SequenceMolecular ProcessBiological Outcome
Ligand bindingNepidermin-EGFR binding at Domain I/IIIReceptor dimerization
Initial activationTyrosine autophosphorylation (Y1068/Y1173)Kinase domain activation
Signal propagationRecruitment of SH2-domain adaptors (Grb2, Shc)Downstream pathway initiation
Cellular responseRas/Raf/MEK/ERK & PI3K/Akt activationDNA synthesis, cell migration

Chronic wounds exhibit attenuated EGFR expression and ligand sensitivity. Nepidermin counteracts this deficit by restoring ligand-dependent EGFR phosphorylation, thereby reactivating stalled epithelial regeneration in conditions like diabetic foot ulcers [1] [4].

Intracellular Signaling Cascades: MAPK/ERK Pathway Crosstalk

The MAPK/ERK pathway serves as the primary signaling conduit for Nepidermin-mediated tissue regeneration. Following EGFR activation, the Ras-Raf-MEK-ERK phosphorylation cascade amplifies mitogenic signals:

  • Ras Activation: GTP-bound Ras recruits Raf kinases to the plasma membrane within 2-5 minutes of EGFR stimulation [2].
  • MEK Phosphorylation: Activated Raf phosphorylates MEK1/2 (MAPK kinases), which subsequently dually phosphorylate ERK1/2 at Thr202/Tyr204 residues [2] [3].
  • Nuclear Translocation: Phosphorylated ERK translocates to the nucleus within 15-30 minutes, activating transcription factors (Elk-1, c-Fos) that regulate genes encoding cyclins (D1, E) and matrix metalloproteinases (MMP-9) [3].

Nepidermin orchestrates crosstalk between MAPK/ERK and complementary pathways:

  • PI3K/Akt Synergy: EGFR phosphorylates PI3K p85 subunits, generating PIP3 to activate Akt. This enhances cell survival via Bad phosphorylation and mTOR-mediated protein synthesis [2] [7].
  • JAK/STAT Modulation: STAT3 phosphorylation by ERK increases transcription of anti-apoptotic genes (Bcl-xL) and integrins critical for cell-matrix adhesion [2].
  • Feedback Regulation: ERK phosphorylates SOS and EGFR at inhibitory sites (T669), creating negative feedback loops to prevent signal overamplification [7].

Table 2: Temporal Dynamics of Nepidermin-Induced Signaling

Time Post-ActivationKey Signaling EventsCellular Outcomes
0-5 minutesEGFR dimerization, Ras-GTP loadingMembrane signal initiation
5-15 minutesRaf/MEK/ERK phosphorylationCytoplasmic signal amplification
15-60 minutesERK nuclear translocation, TF activationGene expression changes
1-24 hoursCyclin D/E synthesis, MMP expressionDNA replication, cell migration

In chronic wounds, dysregulated MAPK/ERK signaling contributes to healing impairment. Nepidermin restores pathway fidelity by normalizing phosphorylation kinetics and reactivating growth-promoting transcription factors [3] [6].

Anti-Inflammatory Mechanisms in Chronic Wound Microenvironments

Chronic wounds exhibit pathological inflammation characterized by persistent neutrophil infiltration, elevated pro-inflammatory cytokines (TNF-α, IL-1β), and imbalanced matrix metalloproteinase (MMP) activity. Nepidermin modulates this hostile microenvironment through three interconnected mechanisms:

Macrophage Phenotype Polarization:Nepidermin shifts macrophage differentiation from pro-inflammatory M1 to reparative M2 phenotypes by suppressing NF-κB activation. This reduces TNF-α/IL-1β secretion by >50% while increasing anti-inflammatory IL-10 and TGF-β production [3] [6]. M2 macrophages enhance phagocytic clearance of apoptotic neutrophils and secrete pro-angiogenic factors (VEGF, PDGF), breaking the cycle of chronic inflammation.

Protease-Antiprotease Balance Restoration:Elevated MMP-9 activity (>10-fold higher in chronic wounds) degrades extracellular matrix (ECM) proteins and growth factors. Nepidermin downregulates MMP-9 transcription via ERK-dependent suppression of AP-1 while simultaneously upregulating tissue inhibitors of metalloproteinases (TIMP-1/TIMP-2) [3] [6]. This rebalances the proteolytic environment to favor matrix deposition over degradation.

Reactive Oxygen Species (ROS) Mitigation:Nepidermin activates the Nrf2/ARE antioxidant pathway, increasing synthesis of superoxide dismutase (SOD) and glutathione peroxidase. This reduces oxidative stress markers (8-OHdG, nitrotyrosine) by 40-60% in diabetic wounds, preventing oxidative damage to fibroblasts and keratinocytes [6] [8].

Table 3: Nepidermin's Effects on Inflammatory Mediators

Inflammatory ComponentEffect of NepiderminMechanistic Basis
TNF-α, IL-1β50-70% reductionNF-κB inhibition via IκB stabilization
IL-10, TGF-β2-3 fold increaseSTAT3-mediated gene transcription
MMP-960-80% decreaseERK-dependent AP-1 suppression
TIMP-1/TIMP-22.5-4 fold increasePI3K/Akt-enhanced translation
ROS (O₂•⁻, H₂O₂)40-60% reductionNrf2-mediated antioxidant induction

These mechanisms collectively resolve chronic inflammation, transitioning wounds from the inflammatory to proliferative phase. By downregulating NF-κB and activating Nrf2, Nepidermin creates a microenvironment conducive to fibroblast proliferation, angiogenesis, and re-epithelialization [6] [8].

Properties

CAS Number

62253-63-8

Product Name

Nepidermin

IUPAC Name

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C270H401N73O83S7

Molecular Weight

6222 g/mol

InChI

InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)/t134-,135-,136-,137-,154-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,214-,215-,216-,217-,218-/m0/s1

InChI Key

GVUGOAYIVIDWIO-UFWWTJHBSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.